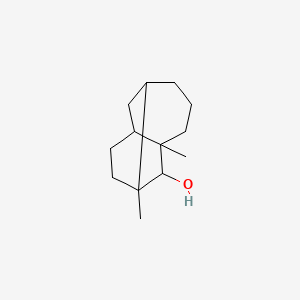
7,9-Dimethyltricyclo(5.4.0.03,9)undecan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dimethyltricyclo(5.4.0.03,9)undecan-8-ol is a complex organic compound with the molecular formula C13H22O. It is characterized by its tricyclic structure, which includes three interconnected rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyltricyclo(5.4.0.03,9)undecan-8-ol typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the hydroxyl group at the 8th position. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7,9-Dimethyltricyclo(5.4.0.03,9)undecan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the tricyclic structure or the hydroxyl group.
Substitution: Functional groups can be substituted at different positions on the tricyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce different alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
7,9-Dimethyltricyclo(5.4.0.03,9)undecan-8-ol has several scientific research applications:
Chemistry: Used as a model compound to study tricyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 7,9-Dimethyltricyclo(5.4.0.03,9)undecan-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tricyclic structure play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 7,9-Dimethyltricyclo(5.4.0.03,9)undecane
- 8-Hydroxytricyclo(5.4.0.03,9)undecane
- 7,9-Dimethyltricyclo(5.4.0.03,9)undecan-8-one
Uniqueness
7,9-Dimethyltricyclo(5.4.0.03,9)undecan-8-ol is unique due to its specific tricyclic structure and the presence of a hydroxyl group at the 8th position. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
93940-36-4 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
1,3-dimethyltricyclo[5.4.0.03,9]undecan-2-ol |
InChI |
InChI=1S/C13H22O/c1-12-6-3-4-9-8-10(12)5-7-13(9,2)11(12)14/h9-11,14H,3-8H2,1-2H3 |
Clave InChI |
SIFALEATOXZFJX-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC3CC1CCC3(C2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















